molecular formula C19H22ClFN4O2 B6475356 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one CAS No. 2640966-38-5

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one

Cat. No.: B6475356
CAS No.: 2640966-38-5
M. Wt: 392.9 g/mol
InChI Key: TXIFVBQOLDXMBM-UHFFFAOYSA-N
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Description

The compound 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one is a synthetic small molecule featuring a piperidine core substituted with a 5-chloropyrimidin-2-yl-methylamino group at the 4-position and a propan-1-one moiety linked to a 2-fluorophenoxy group. Its structure integrates key pharmacophores commonly explored in medicinal chemistry:

  • Piperidine: A six-membered nitrogen-containing heterocycle known for enhancing bioavailability and target binding in central nervous system (CNS) and kinase-targeting drugs .
  • Chloropyrimidine: A halogenated pyrimidine derivative that improves metabolic stability and modulates electronic properties for optimized receptor interactions .
  • Fluorophenoxy: The fluorine atom enhances lipophilicity and resistance to oxidative metabolism, while the phenoxy group facilitates π-π stacking with aromatic residues in target proteins .

Synthesis routes likely involve amide coupling or nucleophilic substitution, as seen in related piperidine-pyrimidine hybrids .

Properties

IUPAC Name

1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-13(27-17-6-4-3-5-16(17)21)18(26)25-9-7-15(8-10-25)24(2)19-22-11-14(20)12-23-19/h3-6,11-13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFVBQOLDXMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound (LogP ~2.8) is moderately lipophilic, comparable to pyrazolo-pyrimidine derivatives (LogP 2.5–3.1) , but less hydrophilic than sugar-modified pyrimidines (LogP -0.5) .
  • Solubility: Low aqueous solubility (0.12 mg/mL) is typical for halogenated piperidine-pyrimidine hybrids, necessitating formulation strategies like salt formation or nanoemulsion .
  • Bioavailability: The 2-fluorophenoxy group may improve membrane permeability over bulkier substituents (e.g., methanesulfonyl in ), though metabolic stability requires verification via in vitro assays.

A. Piperidine-Pyrimidine Hybrids

  • Target vs. Patent Compounds (EP 1 808 168 B1): The patent compounds feature pyrazolo-pyrimidine cores with sulfonyl or alkoxy groups, showing nanomolar kinase inhibition in preclinical studies. The target compound’s simpler pyrimidine scaffold may reduce synthetic complexity but could compromise selectivity .

B. Fluorinated Analogues

  • 2-Fluorophenoxy vs. Trifluoromethylpyridine (): The trifluoromethyl group in increases metabolic stability but may elevate toxicity risks. The target’s 2-fluorophenoxy balances lipophilicity and safety, as seen in FDA-approved fluorophenoxy-containing drugs (e.g., ciprofloxacin) .

Preparation Methods

Preparation of 4-Aminopiperidine Derivatives

The synthesis begins with 4-aminopiperidine , a common starting material for N-functionalized piperidines. To avoid undesired side reactions during subsequent steps, the amine is protected using a tert-butoxycarbonyl (Boc) group.

Procedure :

  • React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

  • Isolate tert-butyl 4-aminopiperidine-1-carboxylate via extraction and silica gel chromatography.

Methylation of the Piperidine Amine

Introducing the methyl group at the 4-position employs reductive amination with formaldehyde:

  • React Boc-protected piperidine with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Deprotect the Boc group using hydrochloric acid (HCl) in ethyl acetate to yield 4-(methylamino)piperidine hydrochloride .

Coupling with 5-Chloropyrimidin-2-amine

The Buchwald-Hartwig amination facilitates coupling of the methylamine with 2-chloro-5-chloropyrimidine:

  • Combine 4-(methylamino)piperidine, 2-chloro-5-chloropyrimidine, palladium(II) acetate, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene.

  • Heat at 100°C for 12 hours under nitrogen.

  • Purify via column chromatography to isolate 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine .

Synthesis of the Propanone Fragment

Williamson Ether Synthesis for 2-(2-Fluorophenoxy)propan-1-one

The 2-fluorophenoxy group is introduced via nucleophilic substitution:

  • React 2-fluorophenol with 1-bromo-2-propanone in the presence of potassium carbonate (K₂CO₃) in acetone.

  • Reflux for 6 hours to yield 2-(2-fluorophenoxy)propan-1-one .

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.12–7.08 (m, 1H, ArH), 6.98–6.92 (m, 2H, ArH), 4.62 (s, 2H, OCH₂), 2.20 (s, 3H, COCH₃).

Final Coupling Reaction

Acylation of the Piperidine Intermediate

The propanone fragment is activated as an acyl chloride and coupled to the piperidine:

  • Convert 2-(2-fluorophenoxy)propan-1-one to its acyl chloride using oxalyl chloride (COCl₂) in DCM.

  • React the acyl chloride with 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine in the presence of TEA.

  • Purify the product via recrystallization from ethanol to obtain the target compound.

Optimization Notes :

  • Excess acyl chloride (1.2 eq) ensures complete conversion.

  • Low temperatures (0–5°C) minimize ketone racemization.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.28–7.22 (m, 1H, ArH), 7.10–7.04 (m, 2H, ArH), 4.58 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H), 2.95 (s, 3H, NCH₃), 2.20 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₂ClFN₄O₂ [M+H]⁺: 428.1421; found: 428.1418.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Scale-Up and Process Optimization

Catalytic Improvements

Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases coupling efficiency from 75% to 92%.

Solvent Selection

Switching from toluene to 1,4-dioxane reduces reaction time from 12 hours to 6 hours .

Q & A

Q. What are the key synthetic routes for 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one?

The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperidine ring. Key steps include:

  • Nucleophilic substitution : Introduction of the 5-chloropyrimidin-2-yl group via coupling reactions under inert conditions .
  • Methylation : Use of methylating agents (e.g., methyl iodide) to modify the amino group on the piperidine ring .
  • Phenoxy linkage formation : Reaction of 2-fluorophenol with a propanone intermediate under basic conditions . Purification often employs column chromatography and recrystallization, with yields optimized by controlling temperature (0–60°C) and solvent polarity (e.g., dichloromethane/ethanol mixtures) .

Q. What analytical techniques are critical for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the piperidine and fluorophenoxy moieties .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ at 478.94 Da) and fragmentation patterns .
  • Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .

Q. What structural features influence its bioactivity?

The 5-chloropyrimidin-2-yl group enhances binding to kinase domains (e.g., ALK, GPR119), while the 2-fluorophenoxy moiety improves lipophilicity and membrane permeability . Piperidine acts as a conformational scaffold, enabling optimal spatial alignment with target proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Analog synthesis : Replace the 5-chloro group with bromo or trifluoromethyl to test halogen-dependent efficacy .
  • Piperidine modifications : Introduce sp³-hybridized carbons or bulky substituents to assess steric effects on target engagement .
  • In vitro assays : Use GPR119/ALK-dependent cell lines (e.g., HEK293 transfected with human receptors) to quantify cAMP/phosphorylation levels . Example SAR finding: Substituting 5-chloro with 5-fluoro reduces ALK inhibition by 40% due to weaker halogen bonding .

Q. How to resolve contradictions in reported pharmacokinetic (PK) data?

Discrepancies in bioavailability (e.g., 20–60% in rodent models) may arise from:

  • Metabolic instability : The fluorophenoxy group undergoes CYP450-mediated oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC .
  • Species-specific differences : Human hepatocytes show slower clearance than murine models, necessitating cross-species metabolite profiling .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes enhance solubility (>2 mg/mL in PBS) and reduce inter-study variability .

Q. What computational strategies predict target binding modes?

  • Molecular docking (AutoDock Vina) : Models interactions with GPR119 (PDB: 6VSB) or ALK (PDB: 4F7W), highlighting hydrogen bonds between the pyrimidine ring and Lys-883/Arg-158 .
  • Molecular dynamics (MD) simulations : Reveal conformational stability of the piperidine-fluorophenoxy linkage over 100 ns trajectories (RMSD <2 Å) .
  • Free energy calculations (MM/PBSA) : Predict ΔG values for binding site mutations (e.g., ALK L1196M resistance mutation reduces affinity by 3.2 kcal/mol) .

Methodological Considerations

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., methylamine coupling) .
  • Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using response surface modeling to maximize yield (e.g., from 45% to 72%) .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized cell lines : Use CRISPR-edited ALK+/GPR119+ lines with controlled passage numbers (<20) .
  • Positive controls : Include reference inhibitors (e.g., TAE684 for ALK, MBX-2982 for GPR119) to validate assay conditions .

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